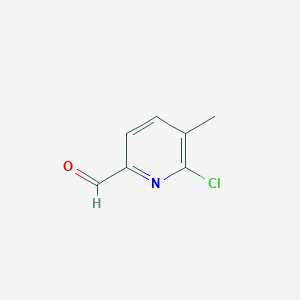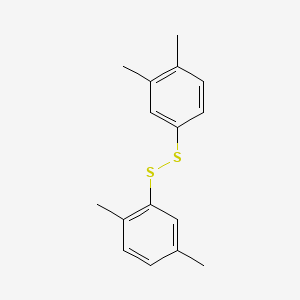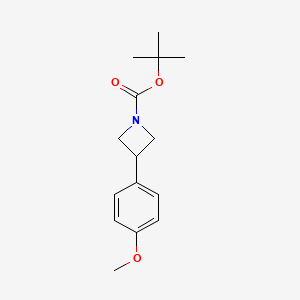![molecular formula C13H26O5Si B13974438 Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate CAS No. 112904-68-4](/img/structure/B13974438.png)
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is a chemical compound with the molecular formula C13H26O5Si. It is known for its use in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate can be synthesized through the reaction of 3-hydroxyglutaric acid dimethyl ester with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like methylene chloride at room temperature . The process involves the protection of the hydroxyl group by the tert-butyl(dimethyl)silyl group, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium tetrachloroaurate(III) dihydrate in methanol is used for the selective deprotection of the tert-butyl(dimethyl)silyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and deprotected hydroxyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The deprotection process involves nucleophilic attack by fluoride ions or other reagents, leading to the cleavage of the silyl ether bond and regeneration of the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-(trimethylsilyl)oxy)pentanedioate
- Dimethyl 3-(triisopropylsilyl)oxy)pentanedioate
- Dimethyl 3-(tert-butyldiphenylsilyl)oxy)pentanedioate
Uniqueness
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides greater hydrolytic stability compared to trimethylsilyl groups, while being less sterically hindered than triisopropylsilyl or tert-butyldiphenylsilyl groups. This makes it an ideal protecting group for hydroxyl functionalities in various synthetic applications .
Propriétés
IUPAC Name |
dimethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5Si/c1-13(2,3)19(6,7)18-10(8-11(14)16-4)9-12(15)17-5/h10H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWHMYZKRZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340002 |
Source


|
| Record name | Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-68-4 |
Source


|
| Record name | Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

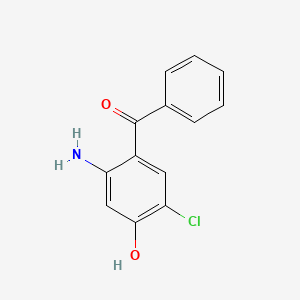
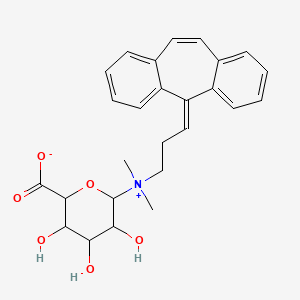
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)

